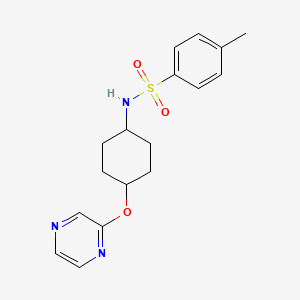
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N3O3S, with a molecular weight of approximately 286.36 g/mol. The compound features a sulfonamide group, which is known for its biological relevance, particularly in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₃O₃S |
| Molecular Weight | 286.36 g/mol |
| CAS Number | 2034317-02-5 |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The sulfonamide moiety may contribute to its inhibitory effects on certain metabolic pathways, potentially influencing neurotransmitter systems or inflammatory responses.
Biological Activity Studies
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antibacterial properties by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of Carbonic Anhydrase
A study published in Research Results in Pharmacology identified a related sulfonamide as a selective inhibitor of carbonic anhydrase II. This enzyme plays a crucial role in regulating pH and fluid balance in tissues. The inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and edema .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclohexyl Intermediate : Starting from cyclohexanone, the cyclohexyl ring is synthesized.
- Introduction of the Pyrazin-2-yloxy Group : This is achieved through nucleophilic substitution reactions.
- Attachment of the Benzenesulfonamide Group : The final step involves the formation of the sulfonamide linkage.
Research Findings
Recent studies have focused on structure-activity relationships (SAR) for compounds similar to this compound. These studies suggest that modifications to the pyrazinyl or cyclohexyl components can significantly alter biological activity and selectivity for specific targets.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-2-8-16(9-3-13)24(21,22)20-14-4-6-15(7-5-14)23-17-12-18-10-11-19-17/h2-3,8-12,14-15,20H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVMEUVXIIHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













